Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
CAS No.: 1249079-24-0
Cat. No.: VC8222652
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249079-24-0 |
---|---|
Molecular Formula | C9H20N2 |
Molecular Weight | 156.27 g/mol |
IUPAC Name | N-[(1-methylpiperidin-4-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | HWZLTDTXMVDKSU-UHFFFAOYSA-N |
SMILES | CCNCC1CCN(CC1)C |
Canonical SMILES | CCNCC1CCN(CC1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—modified by two key substituents:
-
A methyl group at the nitrogen atom (1-position), which reduces the basicity of the amine compared to unsubstituted piperidine.
-
An ethylaminomethyl group (-CH2-NH-CH2CH3) at the 4-position, introducing a secondary amine functionality and enhancing molecular flexibility .
The molecular formula is C9H20N2, with a calculated molecular weight of 156.27 g/mol. This aligns closely with structurally related compounds such as (1-methylpiperidin-4-yl)methanamine (C7H16N2, MW 128.21 g/mol) and 1-ethyl-N-methylpiperidin-4-amine (C8H18N2, MW 142.24 g/mol) , underscoring the impact of alkyl substitutions on molecular mass.
Physicochemical Parameters
While experimental data for ethyl-(1-methyl-piperidin-4-ylmethyl)-amine are unavailable, key properties can be inferred from analogs:
The logP value suggests moderate lipophilicity, which may facilitate blood-brain barrier penetration, a trait observed in neuroactive piperidine derivatives . The pKa indicates that the compound exists predominantly in its protonated form under physiological conditions, influencing its pharmacokinetic behavior.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl-(1-methyl-piperidin-4-ylmethyl)-amine likely involves multi-step protocols similar to those used for related piperidine amines. Two plausible pathways are outlined below:
Pathway 1: Reductive Amination
-
Starting Material: 1-Methylpiperidin-4-ylmethyl ketone.
-
Reaction with Ethylamine: The ketone undergoes reductive amination using ethylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .
This method is widely employed for analogous compounds due to its high yield and selectivity .
Pathway 2: Alkylation of a Primary Amine
-
Ethylation: Reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to substitute the primary amine’s hydrogen with an ethyl group .
Industrial-Scale Considerations
For large-scale production, continuous flow synthesis could enhance efficiency, as demonstrated in the manufacture of similar heterocyclic amines. Key optimizations might include:
-
Automated Temperature Control: To maintain optimal reaction conditions.
-
Catalyst Recycling: Reducing costs associated with noble metal catalysts.
-
In-line Purification: Minimizing downstream processing steps .
Applications in Scientific Research
Medicinal Chemistry
-
Lead Compound Optimization: The ethyl group’s steric bulk and lipophilicity make this compound a candidate for structure-activity relationship (SAR) studies targeting CNS disorders .
-
Prodrug Development: Protonatable amines facilitate salt formation, improving aqueous solubility for intravenous formulations .
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume